molecular formula C8H12O4 B13294055 Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate CAS No. 52704-92-4

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate

Cat. No.: B13294055
CAS No.: 52704-92-4
M. Wt: 172.18 g/mol
InChI Key: QBIYSJGOWOLLIO-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a chemical compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . It is a derivative of oxolane, featuring a carboxylate ester group and a ketone functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 5,5-dimethyl-4-oxooxolane-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5,5-dimethyl-4-oxooxolane-3-carboxylic acid.

    Reduction: Formation of 5,5-dimethyl-4-hydroxyoxolane-3-carboxylate.

    Substitution: Formation of various substituted esters and amides.

Mechanism of Action

The mechanism of action of Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is unique due to the presence of two methyl groups at the 5-position, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its interactions with biological targets .

Biological Activity

Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized by its oxolane structure, which contributes to its reactivity and biological properties. The molecular formula is C9H14O4C_9H_{14}O_4, with a molecular weight of approximately 174.21 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of oxolane rings through cyclization processes. Specific methods often utilize starting materials such as dimethyl malonate and various aldehydes or ketones to achieve the desired structural configuration.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • Study Findings : In vitro testing showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

Another aspect of its biological activity includes anti-inflammatory effects. In animal models, administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Case Study : A study involving mice with induced inflammation demonstrated a reduction in paw edema by approximately 40% after treatment with this compound compared to control groups.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

Cell LineIC50 (µg/mL)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

In these studies, the compound exhibited selective cytotoxicity, suggesting potential for further development as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects remains under investigation. Preliminary data suggest that it may interfere with cellular signaling pathways involved in inflammation and cell proliferation.

Properties

IUPAC Name

methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)6(9)5(4-12-8)7(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIYSJGOWOLLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C(CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598515
Record name Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52704-92-4
Record name Methyl 5,5-dimethyl-4-oxooxolane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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